

Adamts-5-IN-2: A Technical Whitepaper on its Discovery and Initial Characterization

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Compound of Interest

Compound Name: Adamts-5-IN-2

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Abstract

This document provides a comprehensive technical overview of the discovery, initial characterization, and known mechanisms of action of the small molecule inhibitor commonly referred to as **Adamts-5-IN-2**. Also known under the research designation Ogremorphin (OGM), this compound was initially identified through a chemical genetic screen in *Danio rerio* (zebrafish) for its ability to perturb neural crest development. While primarily characterized as a potent and specific inhibitor of the G protein-coupled receptor 68 (GPR68), it has also been reported to exhibit inhibitory activity against A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5), a key enzyme implicated in osteoarthritis. This whitepaper will detail the available quantitative data, experimental methodologies, and the elucidated signaling pathways associated with this compound.

Discovery and Initial Identification

Adamts-5-IN-2, also known as Ogremorphin, was discovered through an unbiased chemical genetic screen of approximately 30,000 compounds in zebrafish embryos.^[1] The screen aimed to identify novel small molecules that could selectively disrupt developmental processes.^[1] Treatment of zebrafish embryos with Ogremorphin resulted in distinct phenotypes, including a wavy notochord, abnormal pigmentation, craniofacial defects, ventral curvature, and a shortened body axis.^{[1][2]} These developmental abnormalities pointed towards the compound's interference with fundamental cellular processes.

Physicochemical Properties and Quantitative Data

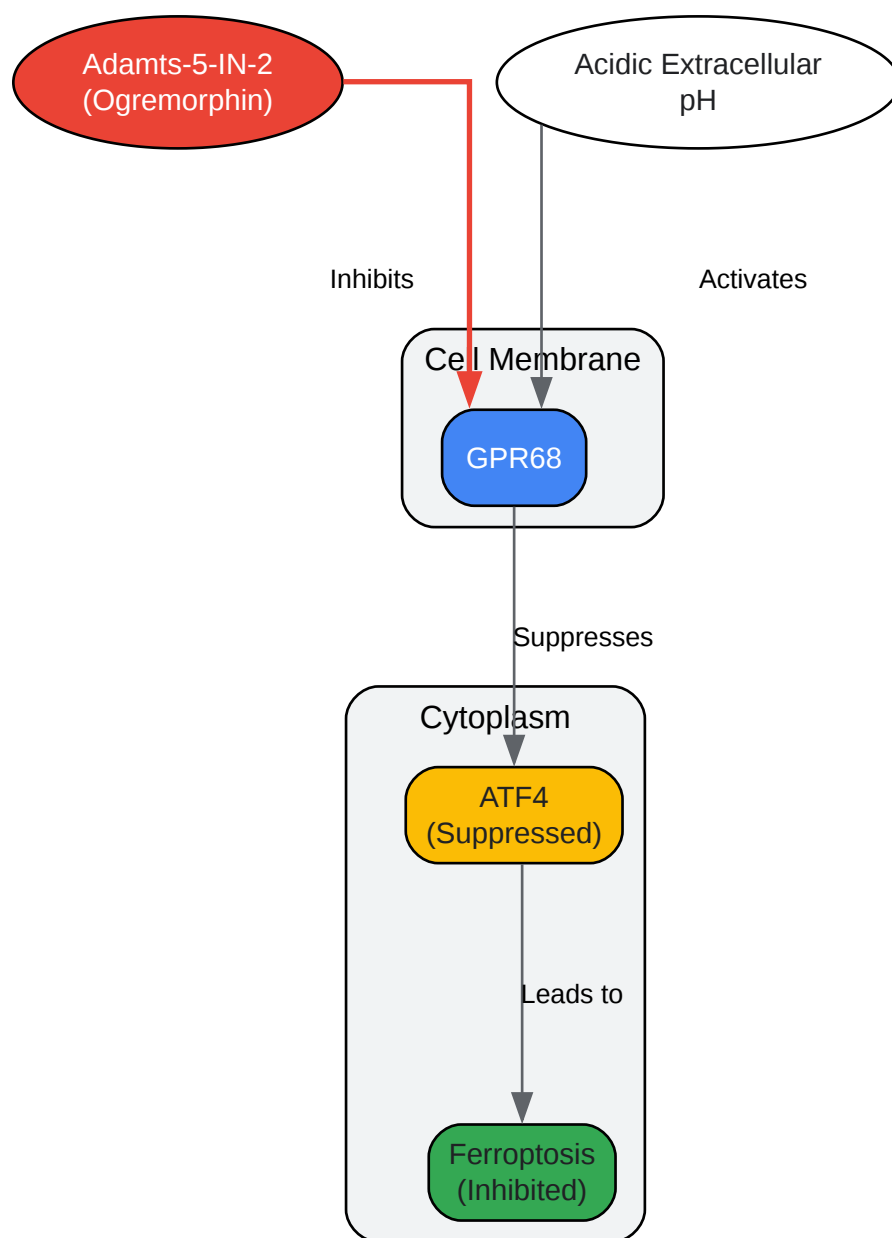
Adamts-5-IN-2 is a small molecule with the following properties:

Property	Value	Source
Chemical Name	5-ethyl-5'-(1-naphthyl)-3'H-spiro[indole-3,2'-[3][4][5]thiadiazole]-2-one	[1]
Molecular Formula	C17H15N3OS	Apexbt
Molecular Weight	309.39 g/mol	Apexbt
CAS Number	294648-66-1	Apexbt
ADAMTS-5 IC50	0.71 μ M	Apexbt, CymitQuimica, GlpBio, MedchemExpress
GPR68 Inhibition	Specific inhibitor	[3][6]

Primary Target: GPR68 Inhibition and Signaling Pathway

The primary molecular target of **Adamts-5-IN-2** (Ogremorphin) has been identified as GPR68, a proton-sensing G protein-coupled receptor.[3][4][6] GPR68 is activated by an acidic extracellular microenvironment, a condition often found in tumors.[3][4] Inhibition of GPR68 by Ogremorphin has been shown to induce a form of iron-dependent cell death known as ferroptosis in glioblastoma cells.[3][6]

The elucidated signaling pathway involves the GPR68-mediated suppression of Activating Transcription Factor 4 (ATF4). Upon inhibition of GPR68 by Ogremorphin, ATF4 expression is increased, leading to the induction of ferroptosis.[3][6]



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Caption: GPR68 signaling pathway and its inhibition by **Adamts-5-IN-2**.

Secondary Target: ADAMTS-5 Inhibition

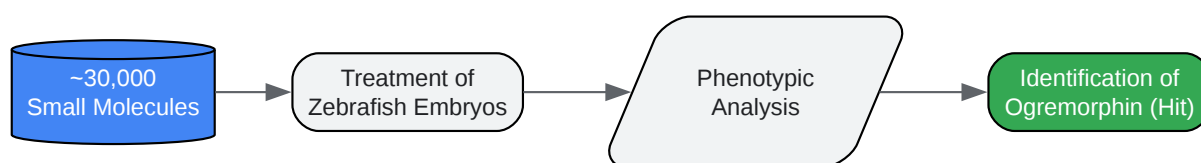
While the primary focus of published research has been on GPR68, **Adamts-5-IN-2** is also reported by multiple chemical suppliers to be an inhibitor of ADAMTS-5 with an IC₅₀ of 0.71 μ M. ADAMTS-5 is a critical enzyme in the degradation of aggrecan, a major component of

cartilage. Its inhibition is a therapeutic strategy for osteoarthritis. The precise mechanism of how **Adamts-5-IN-2** inhibits ADAMTS-5 and the signaling pathways involved have not been detailed in the currently available primary scientific literature.

Experimental Protocols

Zebrafish Chemical Genetic Screen

The discovery of Ogremorphin was the result of a large-scale, unbiased chemical screen in zebrafish embryos.



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Caption: Workflow of the zebrafish chemical genetic screen.

- Organism: *Danio rerio* (zebrafish) embryos.
- Library: A library of approximately 30,000 small molecules was screened.^[1]
- Procedure: Embryos were arrayed in multi-well plates and exposed to individual compounds.
- Analysis: Embryos were visually inspected for developmental defects at various time points.
- Hit Criteria: Compounds inducing specific and reproducible phenotypes were selected for further characterization. Ogremorphin was identified based on its induction of a suite of developmental abnormalities, including a wavy notochord and pigmentation defects.^{[1][2]}

Cell Viability and Ferroptosis Assays

The effect of **Adamts-5-IN-2** on cell viability and its mechanism of action were investigated in glioblastoma cell lines.

- Cell Lines: Human glioblastoma cell lines (e.g., U87, U138) and patient-derived xenograft (PDX) lines.[3][6]
- Treatment: Cells were treated with a range of concentrations of Ogremorphin.
- Viability Assay: Cell viability was assessed using assays such as CellTiter-Glo.
- Ferroptosis Analysis:
 - Western Blotting and qRT-PCR: Expression levels of ferroptosis markers (e.g., ATF4, TFRC) were measured.[6]
 - Lipid Peroxidation: Lipid peroxidation, a hallmark of ferroptosis, was detected using specific fluorescent probes.[6]
 - Transmission Electron Microscopy: Ultrastructural changes in mitochondria, characteristic of ferroptosis, were observed.[6]

GPR68 Target Validation

The specificity of **Adamts-5-IN-2** for GPR68 was confirmed through several experimental approaches.

- GPCR Panel Screening: Ogremorphin was tested against a panel of other G protein-coupled receptors to assess its selectivity.
- Genetic Knockdown: The effects of Ogremorphin were compared to those of GPR68 knockdown using shRNA or CRISPR-based methods.[6] The recapitulation of the Ogremorphin-induced phenotype by genetic silencing of GPR68 confirmed it as the primary target.[6]

Summary and Future Directions

Adamts-5-IN-2, also known as Ogremorphin, is a novel small molecule with a dual activity profile. Its primary and well-characterized function is the inhibition of the acid-sensing G protein-coupled receptor GPR68, leading to the induction of ferroptosis in cancer cells through the GPR68-ATF4 signaling pathway. This makes it a promising tool for cancer research and a potential therapeutic lead for diseases like glioblastoma.

Its secondary reported activity as an ADAMTS-5 inhibitor, with a potent IC₅₀ in the sub-micromolar range, suggests its potential utility in the study and treatment of osteoarthritis. However, the detailed mechanism of ADAMTS-5 inhibition and the downstream consequences in relevant cell types (e.g., chondrocytes) remain to be elucidated.

Future research should focus on:

- Confirming the ADAMTS-5 inhibitory activity in cell-based and in vivo models of osteoarthritis.
- Determining the precise binding mode and mechanism of inhibition of ADAMTS-5 by this compound.
- Investigating the potential interplay between GPR68 and ADAMTS-5 signaling in both physiological and pathological contexts.
- Conducting structure-activity relationship studies to potentially separate the GPR68 and ADAMTS-5 inhibitory activities or to develop more potent and selective inhibitors for each target.

This technical whitepaper provides a foundation for researchers interested in utilizing **Adamts-5-IN-2** as a chemical probe to investigate the roles of GPR68 and ADAMTS-5 in various biological and disease processes.

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